![molecular formula C15H14N2O6S2 B2990997 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide CAS No. 954654-26-3](/img/structure/B2990997.png)

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

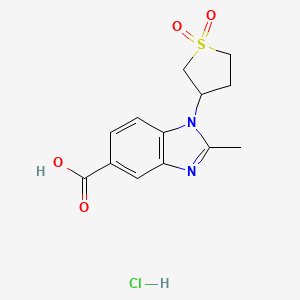

“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, an oxazolidinone group, and a thiophene sulfonamide group . It’s part of a class of compounds known as substituted cinnamides, which have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties .

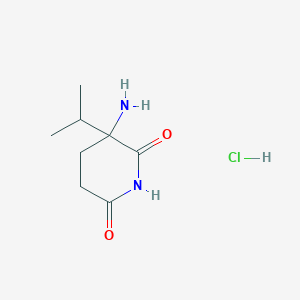

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of methylenedioxybenzene, which is a common motif in many biologically active compounds . The oxazolidinone group is a type of heterocyclic compound that often exhibits biological activity . The thiophene sulfonamide group is another heterocyclic compound that can contribute to the overall properties of the molecule .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase Inhibition

This compound has been identified as a potent inhibitor of cyclooxygenase enzymes, which are crucial in the process of inflammation. Cyclooxygenase inhibitors are widely used to alleviate pain and reduce fever, making this application significant in the development of new anti-inflammatory drugs .

Anticonvulsant Activity

The benzodioxolyl component of the molecule suggests potential anticonvulsant properties. This could be beneficial in the treatment of epilepsy and other seizure disorders, where controlling abnormal electrical activity in the brain is essential .

Antioxidant Properties

Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The structure of this compound indicates it could serve as a powerful antioxidant .

Antimicrobial and Antitubercular Effects

Research has shown that similar structures possess antimicrobial and antitubercular activities. This compound could be used to combat various bacterial infections, including resistant strains of tuberculosis .

Anticancer Potential

The compound’s ability to inhibit cell growth suggests it could be used in cancer therapy. Its structure is conducive to being developed into a drug that targets and destroys cancer cells without harming healthy cells .

Drug-likeness and ADME Prediction

In silico studies indicate that the compound adheres to Lipinski’s rule of five, which predicts good bioavailability. This makes it a promising candidate for further drug development, with potential applications in various therapeutic areas .

Lead (Pb2+) Detection

The compound has been utilized in the development of sensors for the detection of lead ions. This is particularly important in environmental monitoring, where lead contamination can have severe health impacts .

Antitumor Activities

Synthesized derivatives of this compound have shown potent antitumor activities against various cancer cell lines. This suggests its utility in the development of new chemotherapeutic agents .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the reported activities of similar compounds, it may be of interest to investigate its potential as a therapeutic agent . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its properties for drug development .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a key role in angiogenesis, the formation of new blood vessels. This suggests that the compound might have a similar target.

Mode of Action

Compounds with similar structures have been found to inhibit theVEGF-induced HUVEC cell migration , indicating its anti-angiogenic activity . This suggests that the compound might interact with its targets to inhibit their activity, thereby preventing the formation of new blood vessels.

Biochemical Pathways

The inhibition of vegfr1 and the prevention of angiogenesis suggest that the compound might affect pathways related tocell migration and proliferation .

Pharmacokinetics

Similar compounds have been found to inhibitP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM , which could impact the compound’s bioavailability.

Result of Action

Similar compounds have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Action Environment

One study used a compound with a similar structure for the significant detection of the carcinogenic heavy metal ion, lead (pb2+), via a reliable electrochemical approach under ambient conditions . This suggests that the compound might be sensitive to certain environmental factors such as the presence of heavy metal ions.

Eigenschaften

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S2/c18-15-17(10-3-4-12-13(6-10)22-9-21-12)8-11(23-15)7-16-25(19,20)14-2-1-5-24-14/h1-6,11,16H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKCFDBVPODGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)

![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)